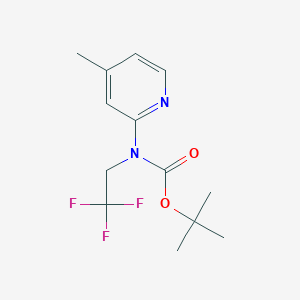

![molecular formula C13H10F2N2O2 B2397839 1-(2,3-difluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid CAS No. 1283628-49-8](/img/structure/B2397839.png)

1-(2,3-difluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

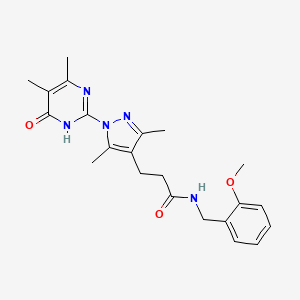

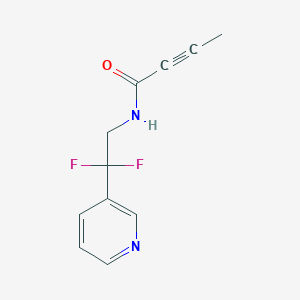

This compound belongs to the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group . They have the general structure RNC(=O)R’, where R= benzene, and R = aryl group .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A new pathway for the synthesis of pyrazolo [3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano [2,3- c ]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO 3 H as the catalyst has been introduced .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as one-dimensional NMR spectroscopy (water ligand observed gradient spectroscopy and saturation transfer difference binding experiments) and ultimate hit validation by isothermal titration calorimetry and X-ray crystallography .Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The reaction protocol gave 1,3,5-triarylpyrazoles in good yields (about 82%) via a one-pot addition–cyclocondensation between chalcones and arylhydrazines, and oxidative aromatization stands without the requirement of an additional oxidizing reagent .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using techniques such as IR spectroscopy and 13 C-NMR .Applications De Recherche Scientifique

Synthesis and Characterization

- Research on pyrazole derivatives, such as the synthesis of 1,3-diaryl-3-trifluoromethylcyclopropenes, highlights the role of the trifluoromethyl group in facilitating the formation of cyclopropenes instead of expected pyrazoles. This demonstrates the impact of specific functional groups on the synthesis outcomes of pyrazole-based compounds (Barroso et al., 2016).

Experimental and Theoretical Studies

- Studies involving the functionalization reactions of pyrazole-3-carboxylic acid derivatives with various nucleophiles have provided insights into the chemical behavior of these compounds. For instance, reactions of pyrazole-3-carboxylic acid with aminophenol derivatives led to the formation of N-(hydroxyphenyl)-pyrazole-3-carboxamides, with reaction mechanisms explored through both experimental and theoretical (RHF/3-21G and RHF/6-31G method) approaches (Yıldırım & Kandemirli, 2006).

Theoretical Investigations

- A detailed experimental and computational study of 1H-pyrazole-3-carboxylic acid revealed insights into its molecular structure, vibrational frequencies, and NMR chemical shifts. These findings, obtained through DFT/B3LYP and DFT/HSEh1PBE methods, underscore the potential of pyrazole derivatives in coordination chemistry and the importance of theoretical characterizations in understanding their properties (Altürk et al., 2018).

Applications in Coordination Chemistry

- The synthesis and characterization of facial and meridional tris-cyclometalated iridium(III) complexes involving pyrazolyl ligands demonstrate the versatility of pyrazole derivatives in the development of photophysically active materials. These studies provide insights into the electrochemical properties and photophysics of iridium(III) complexes, highlighting the utility of pyrazole derivatives in advanced material sciences (Tamayo et al., 2003).

Orientations Futures

Mécanisme D'action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to detail its mode of action. Based on its structural similarity to other pyrazole derivatives, it may bind to its target(s) and modulate their activity, leading to downstream effects .

Biochemical Pathways

Pyrazole derivatives are known to interact with various biochemical pathways depending on their specific targets .

Propriétés

IUPAC Name |

1-(2,3-difluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2N2O2/c14-8-4-2-6-10(11(8)15)17-9-5-1-3-7(9)12(16-17)13(18)19/h2,4,6H,1,3,5H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMZXKPUSRETHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N(N=C2C(=O)O)C3=C(C(=CC=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-difluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid | |

CAS RN |

1283628-49-8 |

Source

|

| Record name | 1-(2,3-difluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-Benzyl-3-oxo-1H-isoindol-1-yl)methyl]-2-chloropropanamide](/img/structure/B2397760.png)

![3-cyclopropyl-1-{1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2397763.png)

![2-cyano-N-[(hydroxyimino)methyl]-3-(2-thienyl)acrylamide](/img/structure/B2397770.png)